Enhanced Potency Against Ischemic Calcium Overload
In a direct head-to-head comparison of guanidine analogs, the para-bromo substituted derivative N,N'-di-p-bromo-phenyl-guanidine (p-BrDPhG) demonstrated significantly greater potency in reducing ischemia-evoked cytosolic calcium overload than the parent compound N,N'-di-o-tolyl-guanidine (o-DTG). While this evidence pertains to the di-substituted analog, it establishes a critical class-level inference: the presence of a para-bromo substituent on the phenyl ring—the core structural feature shared with 1-(4-bromophenyl)guanidine—confers a quantifiable potency advantage over both unsubstituted and ortho-methyl substituted comparators in this disease-relevant functional assay [1].
vs. IC₅₀ = 74.7 µM (ortho-tolyl parent)
~34-fold difference
| Evidence Dimension | Inhibition of ischemia-evoked cytosolic Ca²⁺ overload |
|---|---|
| Target Compound Data | IC₅₀ = 2.2 µM (for p-BrDPhG, a di-para-bromophenyl analog) |
| Comparator Or Baseline | IC₅₀ = 74.7 µM (for o-DTG, the di-ortho-tolyl parent compound) |
| Quantified Difference | ~34-fold improvement in potency |
| Conditions | Fluorometric Ca²⁺ imaging in cultured cortical neurons; ischemia assay |
Why This Matters
This 34-fold potency differential provides a clear rationale for selecting the 4-bromophenyl moiety over other substituents when synthesizing or procuring guanidine-based sigma receptor ligands for ischemia or neuroprotection research.
- [1] Behensky, A. A., Cortes-Salva, M., Seminerio, M. J., Matsumoto, R. R., Antilla, J. C., & Cuevas, J. (2013). In vitro evaluation of guanidine analogs as sigma receptor ligands for potential anti-stroke therapeutics. Journal of Pharmacology and Experimental Therapeutics, 344(1), 155-166. View Source
